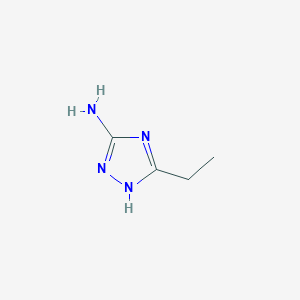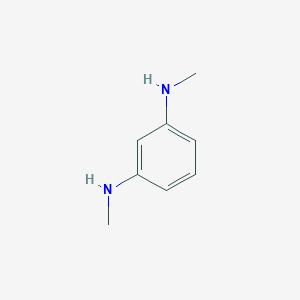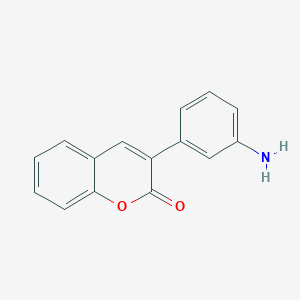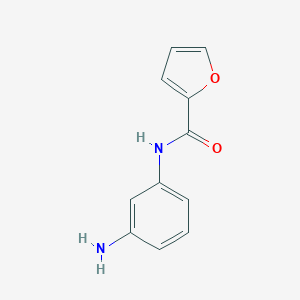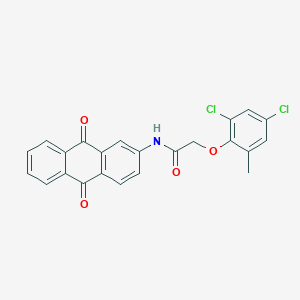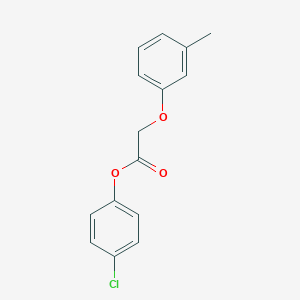
4-Chlorophenyl (3-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl (3-methylphenoxy)acetate, commonly known as MCPA, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a synthetic compound that belongs to the family of phenoxy herbicides. MCPA is highly effective in controlling weeds in various crops such as cereals, potatoes, and sugar beets.
作用机制
MCPA acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and stems of the weeds and translocated to the growing points, where it inhibits the production of auxin, a plant growth hormone. This results in the deformation and stunting of the weed, leading to its eventual death.
生化和生理效应
MCPA has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, MCPA can have toxic effects on aquatic organisms such as fish and amphibians. It can also have negative impacts on soil microorganisms and plant growth.
实验室实验的优点和局限性
MCPA is a widely used herbicide in agricultural research. Its low cost and high effectiveness make it a popular choice for weed control. However, MCPA can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments.
未来方向
There are several future directions for research on MCPA. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the investigation of the long-term effects of MCPA on soil and water quality. Additionally, there is a need for further research on the impact of MCPA on non-target organisms and the development of strategies to mitigate these impacts.
Conclusion:
In conclusion, MCPA is a widely used herbicide that is effective in controlling broadleaf weeds in various crops. It is synthesized by the reaction of 3-methylphenol with chloroacetic acid and has been extensively studied for its herbicidal properties. MCPA acts by disrupting the growth and development of broadleaf weeds and has low toxicity to mammals and birds. However, it can have negative impacts on non-target organisms and can affect soil and water quality. Therefore, it is important to use MCPA with caution and to follow proper safety protocols in laboratory experiments. There are several future directions for research on MCPA, including the development of new herbicides and the investigation of its long-term effects on the environment.
合成方法
MCPA is synthesized by the reaction of 3-methylphenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction produces MCPA as a white crystalline solid with a melting point of 98-100°C. The purity of MCPA can be improved by recrystallization from a suitable solvent.
科学研究应用
MCPA has been extensively studied for its herbicidal properties. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. MCPA has also been used in ecological studies to investigate the impact of herbicides on non-target organisms such as insects and birds. In addition, MCPA has been studied for its potential use as a chemical intermediate in the synthesis of other compounds.
属性
CAS 编号 |
62095-42-5 |
|---|---|
产品名称 |
4-Chlorophenyl (3-methylphenoxy)acetate |
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC 名称 |
(4-chlorophenyl) 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C15H13ClO3/c1-11-3-2-4-14(9-11)18-10-15(17)19-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3 |
InChI 键 |
SKKMURHUNFVROZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



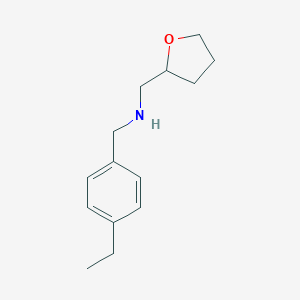
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
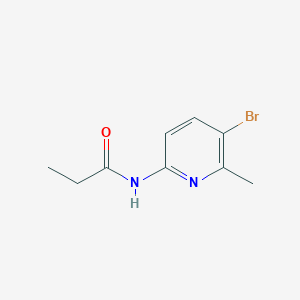
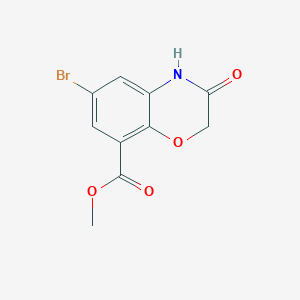
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
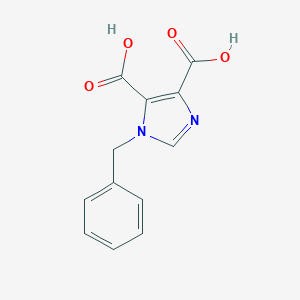
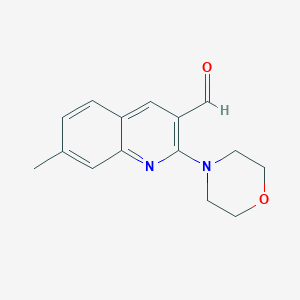
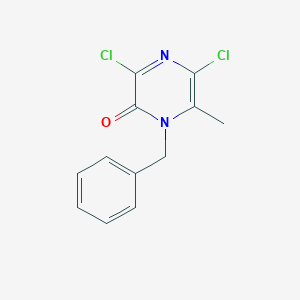
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
